5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
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Overview
Description
5-Bromobicyclo[420]octa-1(6),2,4-triene-7-carbonitrile is a bicyclic compound featuring a bromine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a nitrile group. One common method involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in the presence of a suitable solvent to yield the brominated intermediate. This intermediate is then treated with a cyanating agent to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used.
Oxidation and Reduction Reactions: Oxidizing agents like peracids and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include epoxides and saturated bicyclic compounds.
Scientific Research Applications
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- 4-Bromobenzocyclobutene
- Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 2-bromo-
Uniqueness
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-3-1-2-6-4-7(5-11)9(6)8/h1-3,7H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLOZQFHCDKJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242473-51-4 |
Source
|
Record name | 5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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